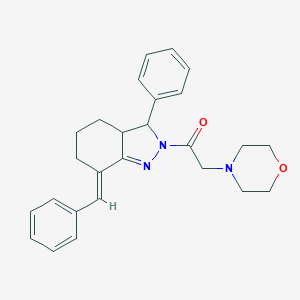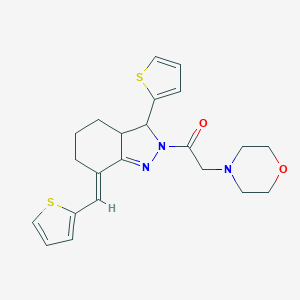![molecular formula C21H17N5O3S B292134 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide, also known as Compound X, is a novel small molecule that has been synthesized for scientific research purposes. This compound has shown potential in various biochemical and physiological studies and has been a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X involves the inhibition of various enzymes and proteins that are involved in cancer growth, inflammation, and infectious diseases. 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X inhibits the activity of tyrosine kinases, which are involved in cancer growth. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. In infectious diseases, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X inhibits the activity of various enzymes and proteins that are involved in the growth and replication of bacteria and viruses.
Biochemical and Physiological Effects:
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious diseases, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X inhibits the growth and replication of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X in lab experiments include its low toxicity and high specificity. It has been shown to have minimal side effects and can be used in various in vitro and in vivo studies. However, the limitations of using 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X include its high cost and limited availability. It can also be difficult to synthesize and purify 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X, which can limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the use of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X in scientific research. One direction is the development of more efficient synthesis methods to increase the availability of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X. Another direction is the study of its potential in other disease areas, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X and its potential for use in combination therapies.
Synthesemethoden
The synthesis of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X involves a series of chemical reactions that include the reaction between 4-methylphenylamine and ethyl 2-chloroacetate to form N-(4-methylphenyl)acetamide. This is followed by the reaction between N-(4-methylphenyl)acetamide and thiourea to form 2-(4-methylphenyl)-1,3-thiazolidin-4-one. The final step involves the reaction between 2-(4-methylphenyl)-1,3-thiazolidin-4-one and 5-cyano-6-chlorouracil to form 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X.
Wissenschaftliche Forschungsanwendungen
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has shown potential in various scientific research applications. It has been used in studies related to cancer, inflammation, and infectious diseases. In cancer studies, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation studies, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease studies, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide X has been shown to inhibit the growth of bacteria and viruses.
Eigenschaften
Molekularformel |
C21H17N5O3S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C21H17N5O3S/c1-13-7-9-14(10-8-13)18-16(11-22)19(28)26-21(25-18)30-12-17(27)24-20(29)23-15-5-3-2-4-6-15/h2-10H,12H2,1H3,(H,25,26,28)(H2,23,24,27,29) |
InChI-Schlüssel |
GDMIIOPOBAYADV-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C#N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea](/img/structure/B292051.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)
![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)
![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)


![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![2-{[5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B292070.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1H-imidazol-1-amine](/img/structure/B292074.png)